2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide
Overview
Description
2-Chloro-N-[(3-ethoxyphenyl)methyl]acetamide is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 . It is used in research .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide consists of a central carbon atom bonded to a chlorine atom and an amide group (CONH2). The amide nitrogen is further bonded to a benzene ring, which is substituted with an ethoxy group (OCH2CH3) .Scientific Research Applications
Metabolism and Toxicology
- Metabolism in Liver Microsomes : A study by Coleman et al. (2000) found that chloroacetamide herbicides like acetochlor undergo complex metabolic pathways in rat and human liver microsomes, which might be linked to their carcinogenic properties.
Environmental Impact
- Soil Reception and Activity : Research by Banks and Robinson (1986) indicates that the presence of wheat straw can affect the soil reception and activity of herbicides like acetochlor.
- Hydrologic System Impact : A study conducted by Kolpin et al. (1996) documented the distribution of acetochlor in the hydrologic system during its first season of extensive use in the midwestern United States.
Biodegradation
- Biodegradation by Rhodococcus sp. : Wang et al. (2015) explored the N-Deethoxymethylation of acetochlor by Rhodococcus sp., indicating a potential route for biodegradation.
Agricultural Implications
- Influence on Soil Properties : According to Peter and Weber (1985), the adsorption and efficacy of herbicides like alachlor and metolachlor are influenced by soil properties.
Chemical Analysis and Synthesis
- Residue Determination in Crops : Nortrup (1997) developed a method for determining residues of acetamide herbicides in crops, which could be crucial for food safety and environmental monitoring (Nortrup, 1997).
- Initial Metabolism in Plants : Breaux (1987) examined the initial metabolism of acetochlor in various plant species, finding differences in metabolism between tolerant and susceptible plants (Breaux, 1987).
Water Pollution Potential
- Comparative Study on Water Pollution : Balinova (1997) conducted a comparative study on the potential of acetochlor for water pollution, comparing it with other similar compounds (Balinova, 1997).
properties
IUPAC Name |
2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-10-5-3-4-9(6-10)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZFHAJJOWTUGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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